molecular formula C8H4BrClF2O B13563001 1-(4-Bromo-3-chlorophenyl)-2,2-difluoroethanone CAS No. 1823323-64-3

1-(4-Bromo-3-chlorophenyl)-2,2-difluoroethanone

Cat. No.: B13563001
CAS No.: 1823323-64-3
M. Wt: 269.47 g/mol
InChI Key: SAFHYQXXAPQFGV-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring

Preparation Methods

The synthesis of 1-(4-bromo-3-chlorophenyl)-2,2-difluoroethan-1-one typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

1-(4-Bromo-3-chlorophenyl)-2,2-difluoroethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)-2,2-difluoroethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-chlorophenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

1-(4-Bromo-3-chlorophenyl)-2,2-difluoroethan-1-one can be compared to other similar compounds, such as:

    4-Bromo-3-chlorophenylboronic acid: This compound shares the bromine and chlorine substituents but differs in its boronic acid functional group.

    1-(4-Bromo-3-chlorophenyl)pyrrolidine: This compound has a pyrrolidine ring instead of the difluoroethanone moiety.

    1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid: This compound features a cyclopropane ring and a carboxylic acid group.

The uniqueness of 1-(4-bromo-3-chlorophenyl)-2,2-difluoroethan-1-one lies in its specific combination of halogen atoms and the difluoroethanone structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

1823323-64-3

Molecular Formula

C8H4BrClF2O

Molecular Weight

269.47 g/mol

IUPAC Name

1-(4-bromo-3-chlorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H4BrClF2O/c9-5-2-1-4(3-6(5)10)7(13)8(11)12/h1-3,8H

InChI Key

SAFHYQXXAPQFGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)F)Cl)Br

Origin of Product

United States

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